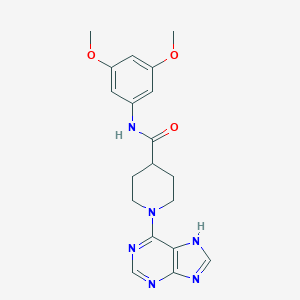![molecular formula C18H17ClN4O4 B357553 1-(3-Chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea CAS No. 878422-27-6](/img/structure/B357553.png)
1-(3-Chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves a multi-step process:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the oxadiazole intermediate.
-
Formation of the Urea Linkage: : The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage. This step typically requires mild to moderate heating and the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the nitro groups (if present), resulting in the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Eigenschaften
CAS-Nummer |
878422-27-6 |
|---|---|
Molekularformel |
C18H17ClN4O4 |
Molekulargewicht |
388.8g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
InChI |
InChI=1S/C18H17ClN4O4/c1-25-14-7-6-11(8-15(14)26-2)17-22-16(27-23-17)10-20-18(24)21-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H2,20,21,24) |
InChI-Schlüssel |
CRIMIEWLUXKDFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-[(2,6-dichlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one](/img/structure/B357473.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-pyridinyl)acetamide](/img/structure/B357474.png)
![1-{3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoyl}-4-piperidinone](/img/structure/B357476.png)
![2-(2-fluorophenoxy)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B357478.png)
![ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B357482.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B357484.png)
![2-(4-tert-butylphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B357485.png)
![N-[1-benzyl-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B357490.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B357491.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3-methoxypropyl)propanamide](/img/structure/B357492.png)
![2-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide](/img/structure/B357493.png)
![2-(3,4-dimethoxybenzyl)-12-(2-furyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B357494.png)
![2,12-di(2-furyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B357496.png)
